molecular formula C11H17N3O B6226912 5-(3,3-dimethylmorpholin-4-yl)pyridin-2-amine CAS No. 1250289-12-3

5-(3,3-dimethylmorpholin-4-yl)pyridin-2-amine

Cat. No.: B6226912
CAS No.: 1250289-12-3
M. Wt: 207.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,3-dimethylmorpholin-4-yl)pyridin-2-amine is a chemical compound with the molecular formula C11H17N3O. It is known for its unique structure, which includes a pyridine ring substituted with a morpholine ring that has two methyl groups at the 3-position. This compound is primarily used in research and development settings, particularly in the fields of pharmaceuticals and organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,3-dimethylmorpholin-4-yl)pyridin-2-amine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(3,3-dimethylmorpholin-4-yl)pyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3,3-dimethylmorpholin-4-yl)pyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 5-(3,3-dimethylmorpholin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. In biological systems, it may inhibit or activate enzymes, receptors, or other proteins, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,3-dimethylmorpholin-4-yl)pyridin-2-amine
  • 5-(3,3-dimethylmorpholin-4-yl)pyrimidin-2-amine
  • 5-(3,3-dimethylmorpholin-4-yl)quinolin-2-amine

Uniqueness

5-(3,3-dimethylmorpholin-4-yl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring and the presence of the dimethylmorpholine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, which can be leveraged in the design and development of new materials and pharmaceuticals .

Properties

CAS No.

1250289-12-3

Molecular Formula

C11H17N3O

Molecular Weight

207.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.